2-Fluoro-3-(trifluoromethyl)phenacyl bromide
Overview
Description
2-Fluoro-3-(trifluoromethyl)phenacyl bromide is an organic compound with the molecular formula C9H5BrF4O and a molecular weight of 285.03 g/mol . It is also known by its IUPAC name, 2-bromo-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanone . This compound is characterized by the presence of both fluorine and bromine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(trifluoromethyl)phenacyl bromide typically involves the bromination of 2-fluoro-3-(trifluoromethyl)acetophenone. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride . The reaction conditions often require controlled temperatures to ensure the selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve more efficient and scalable processes. These methods often include continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenacyl derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Scientific Research Applications
2-Fluoro-3-(trifluoromethyl)phenacyl bromide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine and bromine atoms enhances its electrophilic character, making it a suitable substrate for nucleophilic substitution reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)benzyl bromide
- 3-(Trifluoromethyl)benzyl bromide
- 2-Fluoro-3-(trifluoromethyl)phenylboronic acid
Uniqueness
2-Fluoro-3-(trifluoromethyl)phenacyl bromide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical reactivity and physical properties. The combination of fluorine and bromine atoms in the molecule enhances its electrophilicity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O/c10-4-7(15)5-2-1-3-6(8(5)11)9(12,13)14/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFALZDRQGOFSDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.